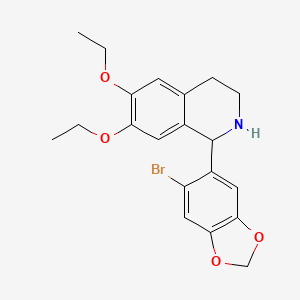
1-(6-bromo-1,3-benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
1-(6-bromo-1,3-benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline, also known as Yohimbine, is a natural alkaloid found in the bark of the African Yohimbe tree (Pausinystalia johimbe). Yohimbine has been used for centuries in traditional medicine to treat various ailments, including erectile dysfunction, anxiety, and depression. In recent years, Yohimbine has gained attention in the scientific community for its potential therapeutic applications, particularly in the fields of neuroscience and pharmacology.
Wirkmechanismus
1-(6-bromo-1,3-benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline's mechanism of action involves blocking the action of alpha-2 adrenergic receptors, which are found throughout the body, including in the brain, heart, and blood vessels. By blocking these receptors, 1-(6-bromo-1,3-benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline increases the release of norepinephrine and dopamine, which are neurotransmitters that play a role in regulating mood, arousal, and cognitive function.
Biochemical and Physiological Effects
1-(6-bromo-1,3-benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has a number of biochemical and physiological effects on the body, including increased heart rate and blood pressure, enhanced cognitive function, and increased arousal. It has also been shown to have anxiolytic and antidepressant effects in animal models, although more research is needed to determine its efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-bromo-1,3-benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for use in laboratory experiments, including its well-understood mechanism of action and its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential for toxicity at high doses and its narrow therapeutic window.
Zukünftige Richtungen
There are several potential future directions for research on 1-(6-bromo-1,3-benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline, including its use as a treatment for depression, anxiety, and other psychiatric disorders. It may also have potential applications in the fields of neurology and oncology, although more research is needed to determine its efficacy in these areas. Additionally, further studies are needed to determine the optimal dosing and administration methods for 1-(6-bromo-1,3-benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline, as well as its potential for drug interactions with other medications.
Wissenschaftliche Forschungsanwendungen
1-(6-bromo-1,3-benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its pharmacological properties, particularly its effects on the central nervous system. It has been shown to block the action of alpha-2 adrenergic receptors, which are involved in regulating the release of neurotransmitters such as norepinephrine and dopamine. This action leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body, including increased arousal, improved cognitive function, and decreased anxiety.
Eigenschaften
IUPAC Name |
1-(6-bromo-1,3-benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4/c1-3-23-16-7-12-5-6-22-20(13(12)8-17(16)24-4-2)14-9-18-19(10-15(14)21)26-11-25-18/h7-10,20,22H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFETVFFAKLWDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC4=C(C=C3Br)OCO4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide](/img/structure/B4293046.png)
![ethyl 5-(anilinocarbonyl)-4-methyl-2-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]thiophene-3-carboxylate](/img/structure/B4293058.png)
![methyl [6'-amino-5'-cyano-2-oxo-3'-(2-thienyl)-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate](/img/structure/B4293061.png)
![6'-amino-5-nitro-2-oxo-3'-(2-thienyl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4293062.png)
![2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B4293072.png)
![2-amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4293073.png)

![1-acetyl-3-(4-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4293097.png)
![1-benzyl-3-(4-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4293100.png)
![ethyl 5-ethyl-4-phenyl-2-({2,2,2-trifluoro-1-(methoxycarbonyl)-1-[(3-methylbenzoyl)amino]ethyl}amino)thiophene-3-carboxylate](/img/structure/B4293113.png)
![ethyl 5-ethyl-4-phenyl-2-{[2,2,2-trifluoro-1-[(4-methoxybenzoyl)amino]-1-(methoxycarbonyl)ethyl]amino}thiophene-3-carboxylate](/img/structure/B4293119.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-chloro-3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293143.png)
![6'-amino-1-ethyl-3'-(4-fluorophenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4293158.png)
![6'-amino-1-ethyl-2-oxo-3'-pyridin-4-yl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4293161.png)